molecular formula C13H19N B13205032 4-(2-Methylcyclohexyl)aniline

4-(2-Methylcyclohexyl)aniline

Cat. No.: B13205032
M. Wt: 189.30 g/mol
InChI Key: UXTKXLJCYGHBHN-UHFFFAOYSA-N
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Description

4-(2-Methylcyclohexyl)aniline (CAS 2060048-81-7) is an organic compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This secondary amine features a cyclohexane ring substituted with a methyl group and a phenyl ring bearing an aniline group, making it a valuable chemical intermediate for research and development purposes . While specific biological data for this compound is limited, its structural motifs are common in pharmaceutical research and materials science. The compound is related to other aniline derivatives used in the synthesis of more complex molecules . Researchers may utilize it as a key building block in organic synthesis, particularly in reactions where a sterically hindered aniline is required. It may also find application in the development of new compounds for material science or as a precursor in agrochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption. Please note that this chemical may require cold-chain transportation and specialized storage conditions to ensure its stability and integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C13H19N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h6-10,13H,2-5,14H2,1H3

InChI Key

UXTKXLJCYGHBHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=CC=C(C=C2)N

Origin of Product

United States

Reactivity and Transformational Chemistry of 4 2 Methylcyclohexyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety

The amino group of the aniline moiety is a strong activating group, directing electrophilic substitution to the ortho and para positions due to its electron-donating resonance effect. byjus.com However, the presence of the bulky 2-methylcyclohexyl group at the para position introduces significant steric hindrance, which plays a crucial role in determining the regioselectivity of these reactions.

Regioselectivity Influenced by the 2-Methylcyclohexyl Substituent

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the positions on the aromatic ring with the highest electron density. For aniline, these are the ortho and para positions. wikipedia.org In the case of 4-(2-Methylcyclohexyl)aniline, the para position is already occupied by the 2-methylcyclohexyl group. Consequently, electrophilic attack is directed primarily to the ortho positions relative to the amino group.

The steric bulk of the 2-methylcyclohexyl group can also influence the rate of reaction at the ortho positions. While the electronic effect of the alkyl group is weakly activating, its size can hinder the approach of the electrophile, potentially leading to a decrease in reaction rate compared to less substituted anilines. The degree of this steric hindrance can depend on the size of the attacking electrophile.

Studies on sterically hindered anilines have shown that bulky substituents on the nitrogen atom can direct electrophilic substitution to the para position. rsc.org While the substitution in this compound is on the ring itself, the principle of steric control remains relevant. The placement of the bulky group at the para-position effectively blocks that site, forcing substitution to occur at the less sterically hindered ortho-positions.

Halogenation and Nitration Studies on Substituted Anilines

Halogenation: The halogenation of anilines is typically a rapid reaction that can be difficult to control to achieve monosubstitution. lkouniv.ac.in For this compound, halogenation would be expected to yield primarily the 2-halo-4-(2-methylcyclohexyl)aniline. The reaction of N,N-dialkylaniline N-oxides with thionyl halides provides a method for the selective halogenation of anilines, with thionyl bromide leading to para-bromination and thionyl chloride favoring ortho-chlorination. nsf.gov

Nitration: The nitration of aniline with a mixture of nitric acid and sulfuric acid is complex. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group. byjus.comstackexchange.com This can lead to the formation of a significant amount of the meta-nitro product alongside the ortho and para isomers. byjus.comvedantu.com For this compound, direct nitration would likely produce a mixture of 2-nitro-4-(2-methylcyclohexyl)aniline and 3-nitro-4-(2-methylcyclohexyl)aniline. To achieve selective para-nitration of anilines, the amino group is often first protected by acylation. youtube.com This moderates the activating effect of the amino group and prevents its protonation, thus favoring the formation of the para-substituted product. youtube.com A similar strategy could be employed for this compound to selectively introduce a nitro group at the 2-position.

Table 1: Expected Major Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagents Expected Major Product
Halogenation Br₂ or Cl₂ 2-Halo-4-(2-methylcyclohexyl)aniline
Nitration HNO₃, H₂SO₄ Mixture of 2-nitro- and 3-nitro-4-(2-methylcyclohexyl)aniline
Nitration (with NH₂ protection) 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺ 2-Nitro-4-(2-methylcyclohexyl)aniline

Nucleophilic Reactivity of the Amino Group in this compound

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions, including the formation of amides, and N-alkylation and N-acylation reactions.

Formation of Amide Derivatives and Their Chemical Scope

The amino group of this compound can react with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form amides. For instance, the reaction with 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would yield the corresponding amide. researchgate.net These amide derivatives have been investigated for their potential biological activities. researchgate.netscirp.org

A study on the synthesis of quinolinone-3-carboxamides involved the reaction of a 4-hydroxyquinolin-2-one ester with various amines, including 2-methylcyclohexanamine, to form the corresponding amide. mdpi.com This highlights the general reactivity of cycloalkylamines in amide bond formation.

N-Alkylation and N-Acylation Reactions on the Aniline Nitrogen

N-Alkylation: The nitrogen of this compound can be alkylated using various alkylating agents. For example, the N-alkylation of anilines with alcohols can be achieved using heterogeneous catalysts. researchgate.net The reaction of anilines with phenols can also lead to N-alkylation. rsc.org These methods provide routes to secondary and tertiary amines derived from this compound.

N-Acylation: N-acylation of anilines is a common transformation. Green and efficient methods for the N-formylation and N-acetylation of anilines have been developed using deep eutectic solvents. nih.gov Another approach for N-acylation involves the use of benzotriazole (B28993) chemistry in water. mdpi.com These methods could be applied to this compound to produce the corresponding N-acyl derivatives. Protecting the amino group through acylation is also a key step in controlling the regioselectivity of electrophilic aromatic substitution reactions, as mentioned earlier. pearson.com

Table 2: Examples of Nucleophilic Reactions at the Amino Group

Reaction Type Reactant Product Type
Amide Formation Carboxylic acid derivative N-(4-(2-Methylcyclohexyl)phenyl)amide
N-Alkylation Alkyl halide or alcohol N-Alkyl-4-(2-methylcyclohexyl)aniline
N-Acylation Acid anhydride or acid chloride N-Acyl-4-(2-methylcyclohexyl)aniline

Oxidation and Reduction Chemistry of the Aniline Functionality

The aniline moiety is susceptible to both oxidation and reduction reactions, which can lead to a variety of products.

Oxidation: The oxidation of anilines can be complex, often yielding a mixture of products including nitroso compounds, nitro compounds, and polymeric materials. The specific outcome depends on the oxidizing agent and reaction conditions. For example, 2-(4-ethylcyclohexyl)aniline (B13245289) can be oxidized to form the corresponding nitro or nitroso derivatives.

Reduction: While the aniline ring is already in a reduced state, the synthesis of substituted anilines often involves the reduction of a corresponding nitroarene. nih.govacs.orgresearchgate.net For instance, this compound could be synthesized by the reduction of 1-(2-methylcyclohexyl)-4-nitrobenzene. Highly selective methods for the electrocatalytic reduction of substituted nitrobenzenes to anilines have been developed, offering a more sustainable route compared to traditional methods using hydrogen gas at high temperatures. nih.govacs.orgresearchgate.net Another method involves the reduction of nitroarenes in basic alcoholic media. rsc.org

Transition Metal-Catalyzed Coupling Reactions Involving this compound Substrates

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, these reactions offer powerful tools for further functionalization. The electronic properties of the aniline moiety and the steric influence of the 2-methylcyclohexyl group play crucial roles in directing the outcome of these transformations. This section explores C-H olefination, alkylation, and cross-coupling methodologies relevant to this specific scaffold.

C-H Olefination and Alkylation Studies on Aniline Derivatives

Direct C-H functionalization of anilines is an atom-economical strategy for molecular derivatization, avoiding the need for pre-functionalized starting materials. nih.gov However, achieving regioselectivity can be challenging. researchgate.net

C-H Olefination:

Palladium catalysis has been instrumental in the C-H olefination of aniline derivatives. While many methods rely on directing groups to achieve ortho-selectivity, strategies for para-selective olefination have also been developed. nih.govacs.org A notable system employs a Pd/S,O-ligand catalyst that demonstrates high para-selectivity for a broad range of aniline substrates, including those with electron-donating and electron-withdrawing groups. nih.govacs.org The reaction proceeds under mild conditions and is scalable. nih.gov The S,O-ligand is critical for both the high yield and the observed para-selectivity. acs.org

For instance, the reaction of various N,N-dialkylanilines with olefins in the presence of a palladium catalyst and an S,O-ligand affords the para-olefinated products in good to excellent yields. nih.gov The reaction conditions typically involve a palladium source like Pd(OAc)₂, a ligand, an oxidant, and a suitable solvent. nih.govacs.org While direct studies on this compound are not extensively documented, the behavior of structurally similar anilines provides valuable insights. The steric bulk of the 2-methylcyclohexyl group might influence the approach of the catalyst and olefin, potentially affecting reaction rates and yields.

C-H Alkylation:

Similar to olefination, C-H alkylation of anilines can be achieved using transition metal catalysts. Nickel-catalyzed reactions have shown promise for the ortho-alkylation of aniline derivatives using alkyl halides. researchgate.net These reactions often employ a directing group, such as a pyrimidyl group, to guide the catalyst to the desired position. researchgate.net

Friedel-Crafts alkylation presents a classic, albeit sometimes problematic, approach. The amino group of aniline can coordinate to the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. google.combeilstein-journals.org Protecting the amino group, for example as a carbamate, can mitigate this issue and allow for successful alkylation. google.com For instance, the Friedel-Crafts alkylation of N-protected 2-haloanilines has been shown to proceed with high regioselectivity for the 4-position. google.com In the context of this compound, which already possesses an alkyl group at the 4-position, further C-H alkylation would likely be directed to the ortho positions, influenced by both the amino group and the existing alkyl substituent. Catalyst systems based on rhodium and titanium have also been explored for the ortho-alkylation of anilines with styrenes. beilstein-journals.org

Table 1: Representative Transition Metal-Catalyzed C-H Olefination of Aniline Derivatives

Aniline Substrate Olefin Catalyst System Product Yield (%) Selectivity (p:o:m) Reference
N,N-Dimethylaniline Methyl acrylate Pd(OAc)₂ / S,O-ligand p-Olefinated product 70 >10:1 nih.gov
m-Methoxy-N,N-dimethylaniline Methyl acrylate Pd(OAc)₂ / S,O-ligand p-Olefinated product 75 Moderate nih.gov
N-Benzyl-o-methylaniline Methyl acrylate Pd(OAc)₂ / S,O-ligand p-Olefinated product 75 High acs.org
N,N-Diethylaniline Cyclohexyl acrylate Pd(OAc)₂ / S,O-ligand p-Olefinated product Good High acs.org

This table presents data from studies on analogous aniline derivatives to infer potential reactivity for this compound.

Cross-Coupling Methodologies Utilizing Cyclohexylaniline Scaffolds

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds. uwindsor.ca For substrates like this compound, these reactions can be used to introduce a wide variety of functional groups.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.org While often used to form anilines from aryl halides and amines, the reverse reaction, coupling an aniline with an aryl halide, is also feasible. In the case of this compound, this methodology could be used to introduce aryl or heteroaryl groups at the nitrogen atom, leading to N-aryl-4-(2-methylcyclohexyl)anilines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. acs.org

Suzuki-Miyaura Coupling:

If this compound were converted to an aryl halide or triflate, the Suzuki-Miyaura coupling would be a powerful tool for introducing new carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. organic-chemistry.org The versatility of boronic acids and their derivatives allows for the introduction of alkyl, alkenyl, and aryl groups. The [(IPr)PdCl₂(aniline)] complex is a highly active precatalyst for such transformations. organic-chemistry.org

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to palladium-catalyzed methods for forming C-N and C-O bonds. wikipedia.org Traditionally, these reactions require harsh conditions, but modern protocols utilize soluble copper catalysts with ligands like phenanthroline, allowing for milder reaction conditions. wikipedia.org A Goldberg reaction, a variation of the Ullmann condensation, could be used to couple this compound with an aryl halide to form a diarylamine. wikipedia.org

Dehydrogenative Coupling:

Recent advances have led to the development of dehydrogenative cross-coupling reactions, which offer a more atom-economical approach by forming bonds via C-H/N-H activation. A palladium-catalyzed dehydrogenative aromatization strategy allows for the synthesis of N-cyclohexylaniline derivatives from cyclohexanones and ammonium (B1175870) salts. Another innovative approach involves the palladium-catalyzed reductive coupling of phenols with anilines to produce cyclohexylaniline derivatives, using a hydrogen donor like sodium formate. nih.gov These methods highlight the potential for forming the cyclohexylaniline scaffold itself through novel catalytic pathways.

Table 2: Cross-Coupling Reactions Relevant to Cyclohexylaniline Scaffolds

Reaction Type Substrate 1 Substrate 2 Catalyst System Product Type Key Features Reference
Buchwald-Hartwig Amination Aryl Halide This compound Pd(0) / Hindered Phosphine Ligand N-Aryl-4-(2-methylcyclohexyl)aniline Forms C-N bonds. acs.org
Suzuki-Miyaura Coupling Halo-4-(2-methylcyclohexyl)aniline Boronic Acid Pd(0) / Ligand Aryl/Alkyl substituted aniline Forms C-C bonds. organic-chemistry.org
Goldberg Reaction (Ullmann) Aryl Halide This compound Cu(I) / Phenanthroline N-Aryl-4-(2-methylcyclohexyl)aniline Copper-catalyzed C-N bond formation. wikipedia.org
Reductive Coupling Phenol Aniline Pd/C, Sodium Formate N-Cyclohexylaniline Forms cyclohexylamine (B46788) derivatives from phenols. nih.gov

This table outlines potential cross-coupling strategies applicable to the this compound scaffold based on established methodologies for similar compounds.

Spectroscopic Characterization and Structural Elucidation of 4 2 Methylcyclohexyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity of atoms and infer stereochemical relationships.

The ¹H NMR spectrum of 4-(2-Methylcyclohexyl)aniline is expected to be complex, with distinct regions corresponding to the aromatic, amine, and aliphatic protons. The presence of a chiral center at the C-2 position of the cyclohexyl ring means the compound exists as diastereomers (cis and trans), each producing a unique set of signals.

Aromatic Protons: The para-substituted aniline (B41778) ring creates a symmetrical A₂B₂ spin system. This would result in two distinct signals, each appearing as a doublet, typically in the range of δ 6.5-7.2 ppm. Based on the spectrum of the analog 4-cyclohexylaniline (B1222870), the protons ortho to the amino group are expected to be upfield compared to those meta to it.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a single, broad singlet due to rapid proton exchange and quadrupolar relaxation from the nitrogen atom. Its chemical shift can vary but is often found in the δ 3.5-4.5 ppm range.

Aliphatic Protons (2-Methylcyclohexyl group): This portion of the molecule produces the most complex signals, expected in the upfield region of δ 0.8-2.5 ppm. The spectrum would be a composite of signals from the two diastereomers. The key to stereochemical assignment lies in the signal for the proton on C-1 (the carbon attached to the aniline ring).

In the trans isomer, the bulky 4-aminophenyl and methyl groups will preferentially occupy equatorial positions in the most stable chair conformation. libretexts.org This places the C-1 proton in an axial position, leading to large axial-axial couplings with adjacent axial protons and a more downfield chemical shift.

In the cis isomer, one of the large substituents must be axial, leading to significant 1,3-diaxial strain. libretexts.org The resulting conformational equilibrium complicates the spectrum, but the chemical shift and coupling pattern of the C-1 proton would differ significantly from the trans isomer. Data from cis- and trans-2-methylcyclohexanol (B1360119) show that the proton attached to the carbon bearing the substituent is highly sensitive to its stereochemical environment. brainly.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic (2H, ortho to -NH₂) 6.6 - 6.8 Doublet (d) Part of an A₂B₂ system.
Aromatic (2H, meta to -NH₂) 6.9 - 7.1 Doublet (d) Part of an A₂B₂ system.
Amine (-NH₂) 3.5 - 4.5 Broad Singlet (br s) Chemical shift is solvent-dependent.
Cyclohexyl H-1 2.3 - 2.6 Multiplet (m) Chemical shift and multiplicity are diagnostic for stereochemistry.
Cyclohexyl (other CH₂, CH) 1.0 - 2.0 Multiplet (m) Overlapping signals from the cyclohexyl ring.
Methyl (-CH₃) 0.8 - 1.1 Doublet (d) Coupled to the C-2 proton of the cyclohexyl ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 13 unique carbon signals would be expected for a single diastereomer.

Aromatic Carbons: Four signals are anticipated for the aniline ring. The carbon attached to the nitrogen (C-ipso) would be the most downfield in this group, followed by the carbon attached to the cyclohexyl group (C-para). The ortho and meta carbons would appear at intermediate shifts.

Aliphatic Carbons: The seven carbons of the 2-methylcyclohexyl group would produce distinct signals. The chemical shifts would be influenced by their position relative to the substituents and their stereochemical orientation (axial vs. equatorial). masterorganicchemistry.com The C-1 carbon, being attached to the aromatic ring, would be the most downfield of the aliphatic signals. The methyl carbon would be the most upfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic C-ipso (-NH₂) 144 - 147 Attached to the amine group.
Aromatic C-para (-Cyclohexyl) 135 - 138 Attached to the cyclohexyl group.
Aromatic C-meta 128 - 130 Aromatic CH.
Aromatic C-ortho 114 - 116 Aromatic CH.
Cyclohexyl C-1 43 - 46 Attached to the aniline ring.
Cyclohexyl C-2 34 - 38 Bearing the methyl group.
Other Cyclohexyl CH₂ 25 - 34 Multiple overlapping signals expected.
Methyl (-CH₃) 18 - 22 Most upfield signal.

For unambiguous assignment of the complex and overlapping signals in the ¹H and ¹³C NMR spectra, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which would be crucial for tracing the connectivity of protons within the 2-methylcyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the carbon signals of the cyclohexyl ring by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be used to definitively confirm the connection between the cyclohexyl and aniline moieties by observing a correlation from the C-1 proton of the cyclohexyl ring to the C-para carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is a powerful tool for determining the relative stereochemistry (cis or trans) by observing through-space interactions, for example, between the axial protons on carbons 1, 3, and 5 of the cyclohexane (B81311) ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₉N, corresponding to a monoisotopic mass of approximately 189.15 Da.

Upon ionization, the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a fingerprint of the molecule's structure. chemguide.co.uk Key expected fragmentation pathways include:

Benzylic-type Cleavage: The bond between the aromatic ring and the cyclohexyl ring is a likely point of cleavage. This could lead to the loss of the methylcyclohexyl radical to form a fragment corresponding to the aminophenyl cation, or loss of the aminophenyl radical.

Alpha-Cleavage: Primary amines can lose a hydrogen atom from the carbon alpha to the nitrogen, although this is more common in aliphatic amines. miamioh.edu

Cyclohexyl Ring Fragmentation: The aliphatic ring can fragment through the loss of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆). A prominent fragmentation would be the loss of the methyl group, resulting in an [M-15]⁺ peak.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of the ion. rsc.org For this compound, HRMS would confirm the molecular formula C₁₃H₁₉N by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical value (189.1517). This capability is crucial for distinguishing the compound from other isomers with the same nominal mass.

The choice of ionization technique is critical for obtaining a clear mass spectrum, particularly for ensuring the observation of the molecular ion. For a basic compound like an aniline derivative, "soft" ionization techniques that impart minimal energy to the molecule are preferred.

Electrospray Ionization (ESI): This is a very common and effective technique for polar and basic molecules. In positive ion mode, ESI would readily produce the protonated molecule, [M+H]⁺, at m/z 190.1590. This species is often very stable and may appear as the base peak in the spectrum, providing unambiguous molecular weight information. massbank.euresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for moderately polar compounds. Like ESI, it would be expected to generate a strong [M+H]⁺ signal. nih.gov

Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for aromatic compounds and can be used to analyze less polar molecules that are not easily ionized by ESI or APCI.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for identifying functional groups and understanding the electronic properties of a molecule.

Infrared (IR) Spectroscopy provides information about the vibrational modes of bonds within a molecule, allowing for the identification of specific functional groups. The IR spectrum of this compound is expected to display a combination of absorptions characteristic of the aniline and methylcyclohexyl groups.

The primary amine (-NH₂) group of the aniline portion gives rise to two distinct, sharp to medium peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively. chemistrytalk.org The presence of two peaks is a definitive indicator of a primary amine. chemistrytalk.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In contrast, the aliphatic C-H stretching vibrations from the methylcyclohexyl group are expected to appear just below 3000 cm⁻¹, in the 3000–2850 cm⁻¹ region. libretexts.org

The spectrum will also feature characteristic absorptions for the aromatic ring, including C=C stretching vibrations in the 1600-1450 cm⁻¹ range. vscht.cz The C-N stretching vibration of the arylamine is typically observed in the 1340-1250 cm⁻¹ region. specac.com

Interactive Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amine (-NH₂)N-H Asymmetric Stretch3400 - 3500Medium
Amine (-NH₂)N-H Symmetric Stretch3300 - 3400Medium
Aromatic Ring=C-H Stretch3000 - 3100Medium to Weak
Methylcyclohexyl-C-H Stretch2850 - 2960Strong
Aromatic RingC=C Stretch1500 - 1600Medium
Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650Medium
Aryl AmineC-N Stretch1250 - 1340Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. shu.ac.uk The UV-Vis spectrum of this compound is dominated by the aniline chromophore. Aniline itself typically exhibits two main absorption bands. The first, a strong primary band around 230-240 nm, is attributed to the π → π* transition of the benzene (B151609) ring. libretexts.org A secondary, weaker band (the B-band) appears at longer wavelengths, around 280-290 nm, resulting from the n → π* transition involving the lone pair of electrons on the nitrogen atom interacting with the π-system of the ring. slideshare.net

The presence of the alkyl (2-methylcyclohexyl) group at the para-position is expected to cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for both bands. This is due to the electron-donating inductive effect of the alkyl group, which perturbs the energy levels of the molecular orbitals. tanta.edu.eg

Interactive Table 2: Predicted Ultraviolet-Visible (UV-Vis) Electronic Transitions for this compound

Transition Type Chromophore Predicted λₘₐₓ (nm) Description
π → πBenzene Ring~240 - 250High-intensity absorption related to the aromatic system.
n → πAniline Moiety~285 - 295Lower-intensity absorption involving the nitrogen lone pair.

X-ray Crystallography for Solid-State Structural Analysis

Although a specific crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from the known structures of related compounds like 4-chloroaniline (B138754) and other aniline derivatives, as well as from fundamental principles of conformational analysis. cambridge.org

The molecular conformation of this compound is primarily dictated by the stereochemistry of the substituted cyclohexane ring. The cyclohexane ring adopts a chair conformation, which is its most stable, strain-free form. pressbooks.pub In a monosubstituted cyclohexane, the substituent preferentially occupies an equatorial position to minimize steric hindrance from 1,3-diaxial interactions. wikipedia.org For a disubstituted ring like 2-methylcyclohexyl, the most stable conformation will have both the methyl group and the aniline substituent in equatorial positions to minimize steric strain. core.ac.uk

The primary amino group (-NH₂) is a key determinant of the intermolecular interactions in the solid state. As a hydrogen bond donor, the -NH₂ group can form intermolecular N-H···N hydrogen bonds with the nitrogen atom of a neighboring molecule, which acts as a hydrogen bond acceptor. ncert.nic.inacs.org This type of interaction is a common and stabilizing feature in the crystal structures of primary anilines and their derivatives, often leading to the formation of infinite chains or dimeric motifs. scilit.comresearchgate.net

Interactive Table 3: Typical Hydrogen Bond Parameters in Solid-State Aniline Derivatives

Bond Type Donor-H···Acceptor Typical D···A Distance (Å) Typical D-H···A Angle (°)
Moderate Hydrogen BondN-H···N2.9 - 3.2150 - 170
Weak InteractionC-H···π3.2 - 3.8> 120

Note: The data presented are predictive and based on the analysis of analogous chemical structures.

Stereochemical Aspects and Conformational Analysis of 4 2 Methylcyclohexyl Aniline

Chirality and Stereoisomerism within the 2-Methylcyclohexyl Moiety

The structure of 4-(2-methylcyclohexyl)aniline contains two stereogenic centers on the cyclohexane (B81311) ring: C1 (the carbon atom attached to the aniline (B41778) group) and C2 (the carbon atom bearing the methyl group). sydney.edu.aupdx.edu The presence of these two distinct chiral centers means that the molecule can exist as a total of four possible stereoisomers (2^n, where n=2). sydney.edu.au

These stereoisomers are categorized into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). libretexts.orgleah4sci.comuou.ac.in The relative orientation of the methyl group and the 4-aminophenyl group on the cyclohexane ring defines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides of the ring).

The four stereoisomers are:

(1R,2R)-4-(2-Methylcyclohexyl)aniline and (1S,2S)-4-(2-Methylcyclohexyl)aniline : This pair constitutes the trans enantiomers.

(1R,2S)-4-(2-Methylcyclohexyl)aniline and (1S,2R)-4-(2-Methylcyclohexyl)aniline : This pair constitutes the cis enantiomers.

Any cis isomer is a diastereomer of any trans isomer. sydney.edu.au This isomerism is fundamental to understanding the compound's physical and chemical properties.

Table 1: Stereoisomers of this compound

ConfigurationIsomer TypeRelationship
(1R, 2R)transEnantiomers
(1S, 2S)trans
(1R, 2S)cisEnantiomers
(1S, 2R)cis
(1R, 2R) vs (1R, 2S)trans vs cisDiastereomers
(1R, 2R) vs (1S, 2R)trans vs cis
(1S, 2S) vs (1R, 2S)trans vs cis
(1S, 2S) vs (1S, 2R)trans vs cis

Conformational Preferences of the Cyclohexane Ring in this compound Derivatives

The cyclohexane ring in this compound is not planar and adopts a chair conformation to minimize torsional and steric strain. The energetic preference of the substituents (methyl group and 4-aminophenyl group) for either an equatorial or axial position dictates the most stable conformation of each diastereomer. Bulky substituents generally favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. dss.go.th

trans-Isomers : In the trans configuration, the substituents are on opposite sides of the ring. The most stable conformation is the one where both the methyl group and the bulkier 4-aminophenyl group occupy equatorial positions. This arrangement minimizes steric strain.

cis-Isomers : In the cis configuration, both substituents are on the same side of the ring. This forces one group to be equatorial and the other to be axial in a chair conformation. Given that the 4-aminophenyl group is significantly larger than the methyl group, the conformation where the 4-aminophenyl group is equatorial and the methyl group is axial is energetically favored.

Table 2: Conformational Analysis of cis and trans Diastereomers

DiastereomerMost Stable Chair ConformationSubstituent Positions
trans-(1,2)-disubstitutedDiequatorial4-Aminophenyl: Equatorial Methyl: Equatorial
cis-(1,2)-disubstitutedEquatorial-Axial4-Aminophenyl: Equatorial Methyl: Axial

Diastereomeric Ratios in Synthetic Outcomes and Separation Methodologies

The synthesis of this compound typically yields a mixture of diastereomers, with the ratio depending heavily on the synthetic route and reaction conditions. researchgate.net For instance, the catalytic reductive amination of 2-methylcyclohexanone (B44802) with aniline often shows a preference for the formation of the cis diastereomer. This is attributed to the steric influence of the catalyst and reagents, which favors an equatorial attack of a hydride on the cyclic imine intermediate. rsc.org One study on this reaction type reported that only cis-N-(2-methylcyclohexyl)amines were obtained. rsc.org Another synthesis of a related derivative, N,N-dimethyl-4-(2-methylcyclohexyl)aniline, also reported that the cis-isomer was the major product, with the trans-isomer forming in a much lower yield. rsc.org

Because diastereomers possess different physical properties, such as melting points, boiling points, and solubility, they can be separated using standard laboratory techniques. sydney.edu.auvedantu.com

Common Separation Methods:

Column Chromatography : This is a widely used method where the difference in polarity and adsorption to a stationary phase (like silica (B1680970) gel) allows for the separation of diastereomers. vedantu.comlu.se High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are also powerful techniques for isomer separation. hplc.eunih.gov

Fractional Crystallization : This method exploits the differences in solubility between diastereomers in a particular solvent. By carefully controlling temperature and concentration, one diastereomer can be selectively crystallized from the solution. vedantu.com

Table 3: Diastereomeric Ratios and Separation

Synthetic ContextObserved Diastereomeric Ratio (d.r.)Applicable Separation Method
Reductive Amination of 2-MethylcyclohexanoneHigh preference for cis isomer rsc.orgColumn Chromatography
Synthesis of N,N-dimethyl derivativecis isomer is the major product rsc.orgColumn Chromatography
General SynthesisMixture of cis and transFractional Crystallization, HPLC vedantu.comnih.gov

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The specific stereoisomer of this compound used in a reaction can profoundly impact its chemical reactivity and the stereochemical outcome of the products. researchgate.netrijournals.com This principle is a cornerstone of stereoselective synthesis.

Steric Hindrance : The accessibility of the aniline's amino group and the aromatic ring is influenced by the conformation of the 2-methylcyclohexyl substituent. In the cis-isomer, the axial methyl group can create a different steric environment around the molecule compared to the trans-isomer, where both groups can be equatorial. This can affect the rates of reactions involving the amine or the aniline ring.

Stereoselectivity : The inherent chirality of the molecule can direct the formation of new stereocenters in a reaction. A reaction that favors the formation of one stereoisomer over another is termed stereoselective. khanacademy.orgmasterorganicchemistry.com For example, using a single, pure stereoisomer of this compound as a substrate or a chiral ligand can lead to the preferential formation of one enantiomer or diastereomer of the product. chalmers.se

Molecular Recognition : The distinct three-dimensional shape of each stereoisomer determines how it interacts with other chiral entities, such as enzymes or chiral catalysts. pdx.edu The cis and trans isomers will present different shapes, leading to different binding affinities and reactivities in chiral environments.

Table 4: Potential Influence of Stereochemistry on Reactivity

IsomerConformational FeaturePotential Reactivity Implication
cisAxial methyl group, equatorial aminophenyl groupMay exhibit different steric hindrance near the aniline linkage, potentially influencing regioselectivity in aromatic substitution reactions.
transDiequatorial substituentsPresents a more open and less hindered profile on one face, potentially leading to different reaction rates or selectivities compared to the cis isomer.

Mentioned Compounds

Computational Chemistry and Mechanistic Investigations of 4 2 Methylcyclohexyl Aniline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. samipubco.comscienceacademique.com By applying DFT calculations, researchers can determine optimized molecular geometries, electronic indicators, and predict sites of reactivity. samipubco.com For aniline (B41778) derivatives, DFT methods, such as those utilizing the B3LYP functional with a 6-31+G(d,p) basis set, are employed to calculate the lowest energy structure by optimizing bond lengths, bond angles, and torsion angles. samipubco.com

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as smaller gaps often indicate higher chemical reactivity and bioactivity. samipubco.com Other calculated parameters like ionization potential and electron affinity provide further insights into the molecule's electronic behavior. samipubco.com

Furthermore, DFT allows for the generation of electrostatic potential maps, which visualize the charge distribution on the molecular surface. samipubco.com These maps are invaluable for predicting how a molecule like 4-(2-methylcyclohexyl)aniline will interact with other chemical species, identifying regions that are electrophilic (electron-poor) or nucleophilic (electron-rich). samipubco.com Such studies on various aniline derivatives have provided detailed insights into the structural and electronic changes that occur within these molecules, which is essential for understanding their reaction mechanisms. researchgate.net

Table 1: Key Electronic Parameters Calculated by DFT for Aniline Derivatives Note: This table presents typical parameters for aniline derivatives as studied by DFT; specific values for this compound would require dedicated computational analysis.

ParameterDescriptionTypical Significance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMORelates to chemical reactivity and stability. samipubco.com
Ionization Potential The minimum energy required to remove an electronMeasures the molecule's resistance to oxidation. samipubco.com
Electron Affinity The energy released when an electron is addedMeasures the molecule's ability to be reduced. samipubco.com
Dipole Moment A measure of the polarity of the moleculeInfluences intermolecular interactions and solubility.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is a cornerstone for elucidating the complex mechanisms of chemical reactions. For systems involving aniline derivatives, methods like M06-2X and CCSD(T) combined with basis sets such as 6-311++G(3df,2p) are used to map out potential energy surfaces (PES) for reactions. mdpi.comdoaj.org A prominent example is the study of the reaction between 4-methyl aniline and hydroxyl (OH) radicals, which is significant in atmospheric chemistry. mdpi.com

Computational studies reveal that such reactions can proceed through multiple pathways, typically involving the addition of the radical to the aromatic ring or the abstraction of a hydrogen atom from the amine or methyl groups. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed PES can be constructed. This surface provides a visual and quantitative representation of the reaction pathways, allowing researchers to identify the most energetically favorable routes. mdpi.com For instance, in the reaction of 4-methyl aniline with OH radicals, calculations have shown that the main product is NH-C6H4-CH3, which accounts for over 70% of the product yield under certain conditions. mdpi.com

The analysis of transition states is critical for understanding reaction kinetics and mechanisms. A transition state represents the highest energy point along a specific reaction coordinate. mdpi.com Computational chemistry allows for the precise location and characterization of these transient structures. For example, in the OH radical addition to 4-methyl aniline, four different addition pathways are possible, each with a unique transition state. mdpi.com

The geometry and vibrational frequencies of the transition state provide crucial information. A key characteristic of a transition state is the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate, indicating the motion of atoms as they transform from reactants to products. mdpi.com In the reaction of 4-methyl aniline, the transition state for OH addition to the C3 position of the ring (T0/3) was found to be the lowest in energy compared to additions at other positions, indicating it is the most favorable addition pathway. mdpi.com Similarly, hydrogen abstraction pathways also have distinct transition states, and their relative energy barriers determine the competition between different reaction channels. mdpi.com

Table 2: Example of Calculated Transition State Properties for the Reaction of 4-Methyl Aniline + OH Source: Adapted from computational studies on 4-methyl aniline. mdpi.com

Transition StateReaction PathwayRelative Energy (kJ/mol)Key FeatureImaginary Frequency (cm⁻¹)
T0/1 OH addition to C1 (C-NH₂)Higher BarrierC1-OH bond forming-961i
T0/2 OH addition to C2Highest BarrierC2-OH bond forming-439i
T0/3 OH addition to C3Lowest BarrierC3-OH bond forming-262i
T0P3 H-abstraction from C3-HModerate BarrierC3-H breaking, H-OH forming-1078i

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms and identify rate-limiting steps. nih.gov It involves measuring the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). If the bond to this atom is broken or formed in the rate-limiting step, a significant change in the reaction rate is typically observed. rsc.org

For reactions involving aniline derivatives, KIE studies have been instrumental. For example, primary and secondary α-deuterium KIEs have been observed in reactions with deuterated aniline nucleophiles, providing evidence for specific transition state structures. rsc.org In the benzoylation of aniline, KIE measurements supported a mechanism involving an ionic transition state that is more polar than the reactants. osti.gov Computational methods can be used to predict KIEs, which can then be compared with experimental data to validate a proposed reaction mechanism. This combined experimental and theoretical approach provides a robust method for distinguishing between different possible stepwise and concerted reaction pathways. nih.gov

Molecular Docking and Interaction Studies with Chemical Receptors or Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. jscimedcentral.comresearchgate.net This method is crucial in drug design and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov

For compounds containing an aniline moiety, docking studies can reveal how they interact with the active site of a biological target. The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. jscimedcentral.comsemanticscholar.org The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, that stabilize the ligand-receptor complex. mdpi.com

For instance, docking studies on novel 3-methylquinoxaline derivatives identified their binding mode within the VEGFR-2 enzyme pocket, correlating well with their experimentally observed inhibitory activity. nih.gov Similarly, docking of 9-anilinoacridines into the active site of Topoisomerase II helped to explain their function as enzyme inhibitors. jscimedcentral.com These studies provide a structural basis for the observed biological activity and guide the design of more potent and selective molecules.

Table 3: Common Interactions Identified in Molecular Docking Studies Note: This table lists general interaction types observed in docking studies of various ligands, including aniline derivatives.

Interaction TypeDescriptionExample Receptor Residues
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Serine, Aspartate, Glutamine
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Leucine, Valine, Phenylalanine
Arene-Cation (π-Cation) A noncovalent interaction between the face of an electron-rich π system (like a benzene (B151609) ring) and an adjacent cation.Lysine, Arginine
Arene-Sigma (π-Sigma) An interaction between an electron-rich π system and a sigma bond.Various
Halogen Bond A noncovalent interaction involving a halogen atom as an electrophilic species.N/A (requires halogenated ligand)

Conformational Energy Landscapes and Relative Stabilities of Stereoisomers

The three-dimensional structure of a molecule, or its conformation, is crucial to its function and reactivity. For a flexible molecule like this compound, which contains multiple rotatable bonds and stereocenters, a vast number of conformations are possible. The collection of all these possible conformations and their corresponding potential energies is known as the conformational potential energy landscape (PEL). chemrxiv.org

The topology of the PEL is determined by intramolecular factors, such as steric hindrance and internal hydrogen bonds, as well as intermolecular interactions with the surrounding solvent. chemrxiv.org Computational methods can be used to explore this landscape, identify low-energy (stable) conformers, and calculate the energy barriers between them. For this compound, the analysis would be particularly complex due to the stereochemistry of the 2-methylcyclohexyl group. This group can exist as cis and trans diastereomers, and each of these has two enantiomers ((1R,2R), (1S,2S) for trans and (1R,2S), (1S,2R) for cis).

Applications of 4 2 Methylcyclohexyl Aniline As a Versatile Chemical Scaffold in Academic Research

Utilization as a Synthetic Intermediate for the Construction of Complex Organic Molecules

The aniline (B41778) moiety is a fundamental building block in organic synthesis, serving as a precursor for a vast array of more complex structures. The presence of the 2-methylcyclohexyl group in 4-(2-Methylcyclohexyl)aniline provides steric bulk and lipophilicity, which can be strategically employed to influence the reactivity and properties of target molecules.

In research, substituted anilines are crucial for creating complex heterocyclic systems and other scaffolds with potential biological activity. For instance, aniline derivatives are key reactants in the synthesis of quinolines, a class of compounds found in numerous pharmaceuticals. nih.gov The general approach often involves the condensation of an aniline with a carbonyl compound followed by cyclization. The specific substituents on the aniline ring can significantly impact the biological efficacy of the final quinoline derivative.

Furthermore, aniline-based structures serve as foundational units for constructing sophisticated molecular systems. Research has demonstrated the use of aniline derivatives as linkers in self-eliminating oligomers, which are designed to release multiple active molecules upon a single triggering event. renyi.hu The this compound scaffold, with its reactive amino group, is suitable for incorporation into such complex architectures, where the cyclohexyl group can tune solubility and intermolecular interactions. Modern synthetic methods, including mechanochemistry, have further expanded the toolkit for efficiently carrying out reactions involving aniline intermediates, such as C-N bond formations, without the need for traditional solvents. beilstein-journals.orgresearchgate.net

Class of Complex MoleculeSynthetic Role of Aniline IntermediatePotential Influence of 2-Methylcyclohexyl Group
Heterocyclic Compounds (e.g., Quinolines)Serves as a primary nitrogen source and aromatic core for ring formation. nih.govInfluences steric hindrance around the reaction center and modifies the solubility and biological activity of the final product.
Self-Assembling NanoparticlesActs as a self-assembly inducer when conjugated with other molecules. rsc.orgProvides a bulky, non-polar domain that can drive aggregation and control the morphology of the resulting nanoparticles.
Self-Eliminating OligomersFunctions as a core building block or linker that connects different parts of the molecular system. renyi.huAdjusts the lipophilicity and degradation kinetics of the oligomer backbone.

Role in the Development of Novel Organic Materials and Polymers

Aniline and its derivatives are precursors to polyaniline (PANI), one of the most studied conductive polymers due to its unique electrical properties, environmental stability, and ease of synthesis. nih.gov The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer.

The incorporation of this compound as a monomer or co-monomer in the polymerization process is a strategy to develop new polymeric materials with tailored characteristics. The bulky and non-polar 2-methylcyclohexyl group can:

Improve Solubility: One of the main challenges with PANI is its poor solubility in common organic solvents. Introducing bulky aliphatic groups can disrupt the inter-chain packing, reducing crystallinity and enhancing solubility, which is crucial for processing and film formation. researchgate.net

Modify Morphology: The substituent on the aniline ring has a direct impact on the surface morphology of the resulting polymer, which can range from hierarchical structures to uniform spheres. rsc.org This control over morphology is important for applications such as sensors and coatings.

Tune Electrical Properties: While the conjugated backbone is responsible for conductivity, substituents can alter the electronic properties and the final conductivity of the material.

Research on aniline copolymers has shown that varying the ratio of different monomers allows for fine control over the electrophysical and optical properties of the final material. urfu.ru The synthesis of polymers from various substituted anilines has led to materials with high sensitivity to analytes like moisture and ammonia, demonstrating their potential in chemical sensor design. nih.govrsc.org

Polymer PropertyEffect of Aniline SubstituentAnticipated Impact of this compound
SolubilityBulky groups disrupt polymer chain packing, increasing solubility in organic solvents. researchgate.netSignificantly enhances solubility, facilitating easier processing and material fabrication.
MorphologyThe nature of the substituent influences the polymer's surface structure (e.g., spherical, hierarchical). rsc.orgLeads to a more amorphous structure, affecting film-forming properties and surface characteristics.
Electrical ConductivitySubstituents can affect the electronic structure and inter-chain charge transport.May decrease conductivity due to steric hindrance disrupting conjugation, but improves processability.
Sensor ResponseModifies the polymer's interaction with analytes, affecting sensitivity and selectivity. nih.govCould enhance sensitivity to non-polar analytes due to the lipophilic nature of the cyclohexyl group.

Application in Ligand Design for Homogeneous and Heterogeneous Catalytic Systems

The design of organic ligands is a cornerstone of modern catalysis, as ligands play a critical role in modulating the reactivity, selectivity, and stability of metal catalysts. researchgate.netwiley.com Aniline derivatives are valuable platforms for ligand synthesis because the nitrogen atom can coordinate directly to a metal center, and the aromatic ring can be easily functionalized to tune the ligand's steric and electronic properties.

This compound can be used to create ligands for a variety of catalytic transformations. The aniline nitrogen serves as a Lewis basic donor site to bind to a transition metal. The 2-methylcyclohexyl group provides a well-defined, bulky steric environment around the metal center. This steric hindrance can be advantageous in controlling selectivity, for example, by favoring the formation of one enantiomer over another in asymmetric catalysis.

Examples of catalytic systems where aniline-derived ligands are employed include:

Transfer Hydrogenation: Half-sandwich ruthenium(II) complexes featuring substituted aniline ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones. The aniline ligand is directly coordinated to the ruthenium center, influencing the catalyst's activity. researchgate.net

N-Alkylation Reactions: Cobalt catalysts supported on metal-organic frameworks (MOFs) that incorporate bipyridine-based ligands have been used for the N-alkylation of anilines. rsc.org While the aniline is the substrate in this case, related aniline derivatives can be built into the ligand structure itself to fine-tune the catalytic pocket.

The design of such ligands allows chemists to create highly specialized catalysts for synthesizing fine chemicals and pharmaceutical intermediates in a more efficient and sustainable manner. rsc.org

Catalytic SystemRole of Aniline-Based LigandExample ApplicationReference
Ruthenium(II) ComplexesThe aniline derivative coordinates directly to the Ru(II) center, forming a piano-stool geometry and influencing catalytic activity.Transfer hydrogenation of ketones like cyclohexanone and acetophenone. researchgate.net
Cobalt-MOF CatalystsAniline derivatives serve as substrates, but similar structures can be part of ligands to tune the catalyst's active site.N-alkylation of amines using alcohols, a key transformation in fine chemical synthesis. rsc.org

Exploration in Agrochemical Research as Building Blocks for Target Compounds

The discovery and manufacture of agrochemicals, such as herbicides and fungicides, rely heavily on the availability of versatile chemical building blocks. nih.gov Aniline and its derivatives are among the most important intermediates in the agrochemical industry. myskinrecipes.com The aniline scaffold is present in numerous commercial pesticides.

The structure of this compound is of interest in agrochemical research for several reasons. The anilide group (the result of acylating the aniline) is a known toxophore in many fungicides and herbicides. The lipophilic 2-methylcyclohexyl substituent can enhance the compound's ability to penetrate the waxy cuticles of plants or the cell membranes of fungi, potentially increasing its biological efficacy.

Researchers in this field often synthesize libraries of related compounds by modifying the substituents on the aniline ring and then screen them for biological activity. A photochemical strategy for aniline synthesis has been developed that uses functionalized cyclohexanones as precursors, highlighting the accessible and modular nature of these building blocks for creating diverse structures for screening in pharmaceutical and agrochemical discovery. nih.gov By using this compound as a starting material, researchers can systematically explore how this specific substitution pattern affects the herbicidal, fungicidal, or insecticidal properties of a target compound series.

Agrochemical ClassFunction of the Aniline MoietyPotential Contribution of the 4-(2-Methylcyclohexyl) Group
Anilide FungicidesForms the core chemical scaffold responsible for biological activity.Increases lipophilicity, potentially improving uptake by the target organism.
Phenylurea HerbicidesServes as a key structural component, often essential for binding to the target protein.Modifies the binding affinity and selectivity of the herbicide.
Acylanilide HerbicidesActs as the foundational structure upon which other functional groups are added.Influences the compound's persistence in the soil and its metabolic pathway in plants.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Efficient Synthetic Routes for Cyclohexylaniline Derivatives

The development of environmentally friendly and efficient methods for synthesizing cyclohexylaniline derivatives is a critical area of future research. Traditional synthetic routes often rely on harsh conditions and hazardous reagents. Green chemistry principles offer a roadmap for developing more sustainable alternatives. rsc.orgnih.govchemrxiv.orgacs.org

Future research should focus on several key areas:

Biocatalytic Approaches: The use of enzymes, such as nitroreductases, for the synthesis of anilines from nitroaromatic precursors is a promising green alternative to traditional metal-catalyzed hydrogenations. nih.gov These enzymatic processes operate under mild, aqueous conditions, reducing energy consumption and waste generation. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. acs.orgmdpi.commdpi.com Developing flow-based syntheses for 4-(2-Methylcyclohexyl)aniline would enable more efficient and controlled production. acs.orgmdpi.com

Synthesis StrategyKey AdvantagesPotential for this compound
Biocatalysis Mild reaction conditions, high selectivity, reduced waste. nih.govEnzymatic reduction of the corresponding nitro compound.
Flow Chemistry Enhanced safety, scalability, and process control. acs.orgmdpi.comContinuous and efficient multi-step synthesis.
Green Solvents Reduced environmental impact and potential for novel reactivity.Use of ionic liquids or supercritical fluids as reaction media.
Catalyst Development Lower energy consumption, higher atom economy.Use of earth-abundant metal catalysts for hydrogenation.

Design and Application of Chiral Catalysts for Asymmetric Transformations of this compound

The inherent chirality of this compound makes it a valuable scaffold for asymmetric synthesis. The development of novel chiral catalysts that can selectively transform this molecule is a significant area for future exploration.

Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. acs.orgnih.govprinceton.edursc.org Chiral phosphoric acids, for example, have been shown to catalyze a variety of enantioselective reactions involving aniline (B41778) derivatives. acs.orgnih.gov Future research could focus on designing specific chiral organocatalysts for reactions such as:

Enantioselective C-H Functionalization: Directly functionalizing the aromatic ring of this compound in an enantioselective manner would provide access to a wide range of novel and complex chiral molecules. researchgate.netbath.ac.uk

Asymmetric Annulation Reactions: The use of chiral catalysts to mediate cycloaddition reactions with this compound could lead to the synthesis of novel heterocyclic compounds with multiple stereocenters. acs.orgnih.gov

Catalyst TypePotential TransformationExpected Outcome
Chiral Phosphoric Acids Asymmetric [3+2] AnnulationHighly enantiopure heterocyclic compounds. acs.orgnih.gov
Chiral Amine Catalysts Regioselective HalogenationOrtho-functionalized chiral anilines. rsc.org
Planar-Chiral Macrocycles Asymmetric α-HydrazinationChiral α-amino carbonyl compounds. researchgate.net

Integration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insight

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The integration of advanced spectroscopic techniques for real-time, in-situ reaction monitoring is a key avenue for future research. rsc.orghidenanalytical.comwikipedia.orgornl.govnih.gov

"Operando" spectroscopy, which involves characterizing a catalyst or reaction mixture under actual working conditions, is particularly powerful for gaining mechanistic insights. rsc.orghidenanalytical.comwikipedia.orgornl.govnih.gov Techniques that could be applied include:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can provide detailed information about the vibrational modes of molecules, allowing for the identification of reaction intermediates and the monitoring of their formation and consumption in real-time. ornl.govmdpi.comaip.orgresearchgate.net Fiber optic probes can be used to monitor reactions directly within a reactor. jascoinc.com

Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing quick identification of products and byproducts. waters.comadvion.com In-situ mass spectrometry can even capture short-lived reaction intermediates. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers extraordinary selectivity, enabling the unambiguous identification and quantification of different isomers and molecules in a complex mixture, which is ideal for monitoring reaction progress and selectivity. acs.org

Spectroscopic TechniqueInformation GainedApplication to this compound Reactions
Operando IR/Raman Identification of surface adsorbates and reaction intermediates. ornl.govmdpi.comElucidating catalytic mechanisms in real-time.
In-situ Mass Spectrometry Real-time tracking of reactants, intermediates, and products. waters.comnih.govOptimizing reaction conditions for yield and selectivity.
NMR Spectroscopy Structural elucidation of products and intermediates. longdom.orgCharacterizing complex product mixtures.

Computational and Data-Driven Approaches for Predicting Novel Reactivity and Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. acs.orgnih.govnips.cc Applying these approaches to this compound can accelerate the discovery of new reactions and applications.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the physicochemical properties and biological activities of derivatives of this compound. nih.govresearchgate.netresearchgate.net This can guide the synthesis of new compounds with desired properties.

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. acs.orgnih.govnips.ccprinceton.edu This could be used to identify promising new transformations for this compound. eurekalert.org

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways and transition states, providing fundamental insights into reaction mechanisms and selectivity.

Computational ApproachObjectivePotential Impact
QSAR Modeling Predict lipophilicity and other properties of new derivatives. nih.govresearchgate.netRational design of molecules with specific applications.
Machine Learning Predict the major products of unknown reactions. acs.orgnih.govAccelerate the discovery of novel synthetic routes.
DFT Calculations Elucidate reaction mechanisms and predict selectivity.Guide the development of more efficient and selective catalysts.

Exploration of Underexplored Derivatization Pathways and Their Structure-Reactivity Relationships

While the aniline moiety is a well-known functional handle, there are still many underexplored derivatization pathways for a complex molecule like this compound. Future research should focus on developing novel methods for its functionalization and understanding the resulting structure-reactivity relationships.

Key areas for exploration include:

Regioselective C-H Functionalization: Developing methods for the selective functionalization of the ortho-, meta-, and para- positions of the aniline ring would provide access to a wide range of new derivatives with unique properties. researchgate.netbath.ac.uk

Novel Heterocycle Synthesis: Using this compound as a building block for the synthesis of novel, functionalized quinolines and other heterocyclic systems could lead to new materials and pharmacologically active compounds. nih.gov

Polymerization: The synthesis and characterization of polymers derived from this compound could lead to new materials with interesting electronic and morphological properties. rsc.org

A systematic study of how different substituents on the aniline ring or the cyclohexyl group affect the reactivity of the molecule will be crucial for the rational design of new derivatives with tailored properties.

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